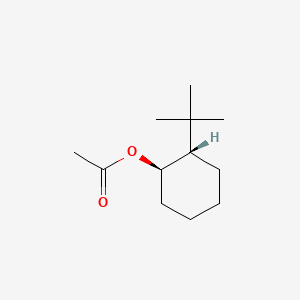

trans-2-tert-Butylcyclohexyl acetate

Overview

Description

trans-2-tert-Butylcyclohexyl acetate: is an organic compound with the molecular formula C12H22O2 . It is a derivative of cyclohexanol, where the hydroxyl group is replaced by an acetate group, and a tert-butyl group is attached to the cyclohexane ring. This compound is known for its use in the fragrance industry due to its pleasant odor.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trans-2-tert-butylcyclohexyl acetate typically involves the acetylation of trans-2-tert-butylcyclohexanol. This can be achieved by reacting the alcohol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production methods often involve the hydrogenation of 4-tert-butylphenol in the presence of a catalyst supported on a carrier under superatmospheric pressure of hydrogen and at elevated temperatures. Sumitomo patented a hydrogenation process based on rhodium on carbon with hydrochloric acid or sulfuric acid, yielding isomer ratios of approximately 80:20 to 90:10 cis/trans .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: trans-2-tert-butylcyclohexyl acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the acetate group can yield the corresponding alcohol.

Substitution: The acetate group can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of trans-2-tert-butylcyclohexanol.

Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

Fragrance Industry Applications

1. Fragrance Ingredient

trans-2-tert-Butylcyclohexyl acetate is extensively used as a fragrance component in various cosmetic products, including perfumes and soaps. It contributes to the scent profile due to its pleasant odor characteristics, which are often described as sweet and floral .

2. High Loading Fragrance Encapsulation

This compound can be utilized in the preparation of high loading fragrance encapsulation systems. These systems are often based on polymer blends such as ethylcellulose, hydroxypropyl methylcellulose, and poly(vinyl alcohol). This encapsulation enhances the stability and release profile of fragrances in consumer products .

Safety Assessments

The safety of this compound has been evaluated through various toxicological studies:

- Genotoxicity : Studies indicate that this compound is not genotoxic, which supports its safe use in consumer products .

- Skin Sensitization : Data suggest that it does not have significant potential for skin sensitization, making it suitable for topical applications .

- Developmental and Reproductive Toxicity : The no-observed-adverse-effect-level (NOAEL) for reproductive toxicity has been established at 437 mg/kg/day based on studies conducted on related compounds .

Biocatalytic Applications

Recent research has explored the potential of this compound in biocatalytic processes. For instance, continuous-flow biocatalytic methods have been developed to synthesize various stereoisomers of cyclohexanones and their derivatives, which may include this compound as a starting material or product .

Case Studies

Case Study 1: Fragrance Development

A study conducted by professional perfumers evaluated the olfactory properties of this compound compared to its isomers. The results indicated that the trans isomer exhibited different potency levels compared to its cis counterpart, influencing formulation choices for specific fragrance profiles .

Case Study 2: Toxicological Assessment

A comprehensive safety assessment was performed by the Research Institute for Fragrance Materials (RIFM), which included evaluations for repeated dose toxicity and reproductive toxicity. The outcomes demonstrated a favorable safety profile for this compound, supporting its continued use in cosmetic formulations .

Mechanism of Action

The mechanism of action of trans-2-tert-butylcyclohexyl acetate primarily involves its interaction with olfactory receptors due to its use in fragrances. The molecular structure allows it to fit into specific receptor sites, triggering a sensory response that is perceived as a pleasant odor .

Comparison with Similar Compounds

cis-4-tert-Butylcyclohexyl acetate: Known for its creamy, woody, and sweet odor, which is more favorable than the trans isomer.

trans-4-tert-Butylcyclohexyl acetate: Another isomer with similar applications in the fragrance industry.

Uniqueness: trans-2-tert-Butylcyclohexyl acetate is unique due to its specific stereochemistry, which influences its odor profile and its applications in the fragrance industry. The presence of the tert-butyl group also contributes to its distinct chemical properties and reactivity .

Biological Activity

Trans-2-tert-butylcyclohexyl acetate is a compound of interest due to its applications in the fragrance industry and potential biological activities. This article reviews the biological activity of this compound, focusing on its toxicity, genotoxicity, and potential effects on reproduction and development. The information is derived from various studies and assessments conducted on related compounds and analogs.

This compound (CAS No. 88-41-5) is a cyclic ester characterized by its distinctive structure, which contributes to its biological properties. The molecular formula is , with a molecular weight of 212.34 g/mol.

Acute Toxicity

Acute toxicity studies on this compound have not been extensively reported. However, related compounds have shown varying degrees of toxicity. For instance, the NOAEL (No Observed Adverse Effect Level) for cis-2-tert-butylcyclohexyl acetate was established at 437 mg/kg/day in dietary studies involving rats, indicating a relatively high tolerance level in mammals .

Repeated Dose Toxicity

A combined repeated dose toxicity study in rats determined the NOAEL for this compound at 50 mg/kg/day, primarily based on observations of centrilobular hepatocyte hypertrophy . This finding suggests that while the compound may be tolerated at low doses, higher exposures could lead to liver-related adverse effects.

Reproductive and Developmental Toxicity

The reproductive toxicity of this compound has been evaluated through developmental toxicity screening tests. The results indicated that the NOAEL for pups was 150 mg/kg/day, suggesting potential risks associated with higher doses during critical developmental periods .

Genotoxicity Assessment

Genotoxicity studies are crucial for understanding the potential mutagenic effects of chemical compounds. This compound has been assessed using the Ames test, which evaluates mutagenicity in bacterial strains. Results indicated no significant increase in revertant colonies across various strains (TA98, TA100, TA1535, TA1537) at concentrations up to 2250 mg/plate, both with and without metabolic activation . This suggests that the compound does not exhibit mutagenic properties under the tested conditions.

Sensitization Potential

In sensitization studies conducted on guinea pigs, this compound was reported to be non-sensitizing at a concentration of 100% . This indicates a low risk of allergic reactions upon dermal exposure.

Case Studies and Research Findings

| Study Type | Findings |

|---|---|

| Toxicity Studies | NOAEL established at 50 mg/kg/day for repeated dose toxicity; hepatocyte hypertrophy noted. |

| Reproductive Toxicity | NOAEL for pups at 150 mg/kg/day; potential developmental risks identified. |

| Genotoxicity | Negative results in Ames test; no mutagenic effects observed. |

| Sensitization | Non-sensitizing in guinea pig studies at high concentration. |

Properties

IUPAC Name |

[(1R,2S)-2-tert-butylcyclohexyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-9(13)14-11-8-6-5-7-10(11)12(2,3)4/h10-11H,5-8H2,1-4H3/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINOAUDUYKVGDS-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCCCC1C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CCCC[C@H]1C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001014824 | |

| Record name | trans-2-tert-Butylcyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20298-70-8 | |

| Record name | Cyclohexanol, 2-(1,1-dimethylethyl)-, 1-acetate, (1R,2S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20298-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butylcyclohexyl acetate, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020298708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 2-(1,1-dimethylethyl)-, 1-acetate, (1R,2S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-2-tert-Butylcyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-tert-butylcyclohexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYLCYCLOHEXYL ACETATE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PJF54P94Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.